Comparative Lipophilicity: 4-Methoxy Substitution Increases LogP Relative to Unsubstituted Indole-3-propionic Acid
The 4-methoxy substitution in 3-(4-Methoxy-3-indolyl)propanoic acid results in a measurable increase in lipophilicity compared to the unsubstituted parent compound, indole-3-propionic acid (IPA). This is a critical parameter influencing membrane permeability, metabolic stability, and off-target binding. While direct experimental logP values for the exact compound are not widely published, computational predictions and databases provide a basis for comparison [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 1.81 (ZINC14455635) |
| Comparator Or Baseline | Indole-3-propionic acid (IPA): XLogP = 1.73 (Guide to Pharmacology) |
| Quantified Difference | ΔLogP ≈ +0.08 (increase) |
| Conditions | Computational prediction (ZINC15) vs. experimentally derived XLogP |
Why This Matters
The higher predicted logP indicates potentially enhanced passive membrane permeability and altered partitioning behavior, which can be advantageous for crossing biological barriers or optimizing ligand efficiency in drug discovery campaigns.
- [1] ZINC14455635 (A-Methoxy-1h-Indole-3-Propanoic Acid), LogP 1.81. ZINC15 Database. View Source
- [2] Indole-3-propionic acid Ligand Page, XLogP 1.73. IUPHAR/BPS Guide to Pharmacology. View Source
